2,2',3,4,5'-Pentabromodiphenyl ether
Overview
Description
2,2’,3,4,5’-Pentabromodiphenyl ether is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies .
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,5’-Pentabromodiphenyl ether is C12H5Br5O . It has an average mass of 564.688 Da and a monoisotopic mass of 559.625671 Da .Physical And Chemical Properties Analysis
2,2’,3,4,5’-Pentabromodiphenyl ether has a density of 2.3±0.1 g/cm3 . Its boiling point is 440.8±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.1±3.0 kJ/mol . The flash point is 183.0±27.2 °C .Scientific Research Applications
Metabolic Studies
- Oxidative Metabolism Analysis : Studies have demonstrated the oxidative metabolism of 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) in various animal models, revealing insights into its metabolism and potential human exposure risks. In cat liver microsomes, various hydroxylated metabolites were identified, suggesting differences in metabolism between cats and humans (Zheng et al., 2016). Similarly, rat hepatic microsomes showed distinct pathways of oxidative metabolism for BDE-47 and BDE-99, involving cytochrome P450 enzymes (Erratico et al., 2011).
Environmental Impact Studies
- Pollutant Analysis in Wildlife : Research has tracked the presence and impact of polybrominated diphenyl ethers like BDE-99 in wildlife. For instance, guillemot eggs from the Baltic Sea showed fluctuating concentrations of BDE-99 over time, reflecting environmental accumulation patterns (Sellström et al., 2003).
- Impact on Aquatic Systems : Studies on sewage treatment processes have revealed the fate and partitioning of BDE-99 in municipal sewage systems, highlighting its potential impact on aquatic environments (Song et al., 2006).
Exposure and Toxicology Studies
- Bioavailability and Metabolism in Mammals : Research on Sprague-Dawley rats has provided insights into the bioavailability and mass balance of BDE-99, indicating significant metabolic transformations and potential health implications (Huwe et al., 2007).
- Reproductive Effects in Birds : An exposure study with European starlings highlighted the toxicokinetics and reproductive effects of BDE-99, suggesting possible negative impacts on reproductive performance at certain exposure levels (Van den Steen et al., 2009).
Safety and Hazards
2,2’,3,4,5’-Pentabromodiphenyl ether is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies . It is part of a group of polybrominated diphenyl ethers (PBDEs) whose industrial production is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .
properties
IUPAC Name |
1,2,3-tribromo-4-(2,5-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-2-7(14)10(5-6)18-9-4-3-8(15)11(16)12(9)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYQUGCIKNOXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C(=C(C=C2)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879903 | |
Record name | BDE-87 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
446254-54-2 | |
Record name | 2,2',3,4,5'-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-87 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,5'-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JAM59C7CR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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